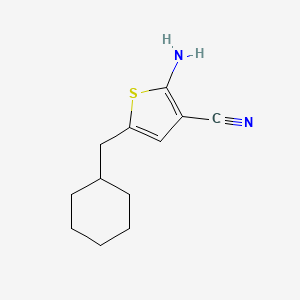
3-bromo-5-fluoro-N-methylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-fluoro-N-methylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine, fluorine, and a methyl group attached to the aniline ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding aniline. Subsequent bromination and fluorination steps introduce the bromine and fluorine atoms at the desired positions on the aromatic ring. The final step involves methylation of the aniline nitrogen and conversion to the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient and scalable production.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds.
Common Reagents and Conditions:
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Often achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: Methyl iodide or dimethyl sulfate are commonly used methylating agents.
Major Products Formed:
Substituted Anilines: Depending on the reaction conditions, various substituted anilines can be formed.
Amines and Amides: Through reduction and coupling reactions, a range of amines and amides can be synthesized.
科学的研究の応用
Chemistry: 3-Bromo-5-fluoro-N-methylaniline hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-bromo-5-fluoro-N-methylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.
類似化合物との比較
3-Bromo-5-methylaniline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
5-Fluoro-2-methylaniline: Lacks the bromine atom, leading to different chemical and physical properties.
3-Bromo-4-fluoroaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 3-Bromo-5-fluoro-N-methylaniline hydrochloride is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aniline ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C7H8BrClFN |
|---|---|
分子量 |
240.50 g/mol |
IUPAC名 |
3-bromo-5-fluoro-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,10H,1H3;1H |
InChIキー |
SAHLSJASMMYPKL-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC(=CC(=C1)Br)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15302243.png)

![n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B15302252.png)

![Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15302260.png)

![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)






![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
